Cas no 1211589-28-4 ((3-Bromo-6-chloropyridin-2-yl)methanamine)

(3-Bromo-6-chloropyridin-2-yl)methanamine is a halogenated pyridine derivative featuring both bromine and chlorine substituents, along with an aminomethyl functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of multiple halogens enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. The aminomethyl group further expands its utility as a precursor for amide formation or reductive amination. Its well-defined structure and high purity make it suitable for research and development in medicinal chemistry, where precise functionalization is critical. Proper handling is advised due to potential sensitivity to moisture and light.
(3-Bromo-6-chloropyridin-2-yl)methanamine structure
1211589-28-4 structure
Product name:(3-Bromo-6-chloropyridin-2-yl)methanamine
CAS No:1211589-28-4
MF:C6H6N2ClBr
Molecular Weight:221.482
CID:2621167
PubChem ID:72213343

(3-Bromo-6-chloropyridin-2-yl)methanamine 化学的及び物理的性質

名前と識別子

    • (3-BROMO-6-CHLOROPYRIDIN-2-YL)METHANAMINE
    • EN300-2980547
    • 1211589-28-4
    • MFCD18250472
    • C90983
    • AB73060
    • SCHEMBL25295311
    • (3-Bromo-6-chloropyridin-2-yl)methanamine
    • インチ: InChI=1S/C6H6BrClN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H,3,9H2
    • InChIKey: YTHRNMAFBYGWGU-UHFFFAOYSA-N
    • SMILES: c1cc(nc(c1Br)CN)Cl

計算された属性

  • 精确分子量: 219.94029g/mol
  • 同位素质量: 219.94029g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 112
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3
  • Boiling Point: 273.0±35.0 °C at 760 mmHg
  • フラッシュポイント: 118.9±25.9 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

(3-Bromo-6-chloropyridin-2-yl)methanamine Security Information

(3-Bromo-6-chloropyridin-2-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029185242-5g
(3-Bromo-6-chloropyridin-2-yl)methanamine
1211589-28-4 97%
5g
$889.00 2023-09-04
Alichem
A029185242-25g
(3-Bromo-6-chloropyridin-2-yl)methanamine
1211589-28-4 97%
25g
$2244.00 2023-09-04
Enamine
EN300-2980547-5.0g
(3-bromo-6-chloropyridin-2-yl)methanamine
1211589-28-4 95.0%
5.0g
$949.0 2025-03-19
Enamine
EN300-2980547-10.0g
(3-bromo-6-chloropyridin-2-yl)methanamine
1211589-28-4 95.0%
10.0g
$1409.0 2025-03-19
Enamine
EN300-2980547-0.5g
(3-bromo-6-chloropyridin-2-yl)methanamine
1211589-28-4 95.0%
0.5g
$315.0 2025-03-19
Alichem
A029185242-10g
(3-Bromo-6-chloropyridin-2-yl)methanamine
1211589-28-4 97%
10g
$1333.00 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270329-250mg
(3-Bromo-6-chloropyridin-2-yl)methanamine
1211589-28-4 98%
250mg
¥3000.00 2024-08-09
Enamine
EN300-2980547-0.05g
(3-bromo-6-chloropyridin-2-yl)methanamine
1211589-28-4 95.0%
0.05g
$275.0 2025-03-19
Enamine
EN300-2980547-1.0g
(3-bromo-6-chloropyridin-2-yl)methanamine
1211589-28-4 95.0%
1.0g
$328.0 2025-03-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B900287-250mg
(3-Bromo-6-chloropyridin-2-yl)methanamine
1211589-28-4 97%
250mg
1,185.30 2021-05-17

(3-Bromo-6-chloropyridin-2-yl)methanamine 関連文献

(3-Bromo-6-chloropyridin-2-yl)methanamineに関する追加情報

Recent Advances in the Application of (3-Bromo-6-chloropyridin-2-yl)methanamine (CAS: 1211589-28-4) in Chemical Biology and Pharmaceutical Research

The compound (3-Bromo-6-chloropyridin-2-yl)methanamine (CAS: 1211589-28-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic amine serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the design of kinase inhibitors and other targeted therapeutics. Recent studies have highlighted its role as a key intermediate in the preparation of compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (3-Bromo-6-chloropyridin-2-yl)methanamine in the development of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound as a core scaffold to generate a series of derivatives with improved selectivity and pharmacokinetic properties. The most promising candidate showed nanomolar potency against BTK while maintaining excellent selectivity over other kinases, suggesting its potential for treating B-cell malignancies and autoimmune disorders.

In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of novel quinolone derivatives incorporating (3-Bromo-6-chloropyridin-2-yl)methanamine as a structural component. These compounds exhibited remarkable activity against drug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL. The study also revealed that the bromo-chloro substitution pattern on the pyridine ring significantly influenced bacterial membrane penetration and target binding affinity.

From a chemical biology perspective, researchers have employed (3-Bromo-6-chloropyridin-2-yl)methanamine as a versatile handle for bioconjugation and probe development. A 2024 Nature Chemical Biology paper described its use in creating activity-based protein profiling (ABPP) probes for studying cysteine-reactive enzymes. The compound's amine functionality allowed for straightforward coupling to reporter tags, while the halogenated pyridine core provided optimal reactivity for covalent modification of biological targets.

The synthetic accessibility of (3-Bromo-6-chloropyridin-2-yl)methanamine has also been improved through recent methodological advances. A green chemistry approach published in Organic Process Research & Development (2023) demonstrated a solvent-free, catalytic amination protocol that achieved 85% yield with excellent purity (>99%). This development addresses previous challenges in large-scale production while reducing environmental impact, making the compound more accessible for pharmaceutical applications.

Looking forward, the unique structural features of (3-Bromo-6-chloropyridin-2-yl)methanamine continue to inspire novel applications in drug discovery. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules and its use as a starting material for DNA-encoded library synthesis. As the understanding of its structure-activity relationships deepens, this compound is poised to remain a valuable tool in medicinal chemistry and chemical biology research for years to come.

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